![molecular formula C23H23N3O3S B4061356 2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4061356.png)
2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-ethylphenyl)acetamide
Description
Synthesis Analysis
The synthesis of compounds similar to 2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-ethylphenyl)acetamide involves multi-step chemical processes, starting from basic heterocyclic compounds. For example, the synthesis of related compounds has been demonstrated through reactions involving cyanothioacetamide and aromatic aldehydes, followed by further modifications and cyclizations to achieve the target molecular structure (Krivokolysko et al., 2001).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by complex heterocyclic systems that include pyridine and thione functionalities. The structural analysis often involves X-ray diffraction methods to elucidate the exact configuration and bonding arrangements, providing insights into the molecular geometry and the orientation of functional groups (Krivokolysko et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of functional groups like cyano, thio, and acetamide moieties. These functionalities participate in various chemical reactions, including alkylation, condensation, and cyclization, leading to the formation of new heterocyclic compounds with potential biological activities. The reactions often involve regioselective attacks and are influenced by the specific conditions such as solvents, catalysts, and temperature (Shams et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis and potential drug development. These properties are determined using various analytical techniques, including spectroscopy and crystallography, to understand the compound's behavior in different environments and its stability (Dyachenko et al., 2001).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, play a significant role in the compound's utility in synthesis and its interaction with biological systems. These properties are influenced by the compound's molecular structure and the electronic distribution within its molecules, which can be studied through experimental and computational methods to predict its behavior in chemical reactions and biological environments (Shams et al., 2010).
properties
IUPAC Name |
2-[[5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-3-15-8-4-6-10-19(15)25-22(28)14-30-23-18(13-24)17(12-21(27)26-23)16-9-5-7-11-20(16)29-2/h4-11,17H,3,12,14H2,1-2H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINIAOMAPXCAKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3OC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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